methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate
Description
Methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate is a benzoate ester derivative featuring a pyrazole carboxamide substituent. The pyrazole ring is substituted with a 3-propoxy group and a 1-propyl chain, while the benzoate moiety is esterified with a methyl group.
Properties
IUPAC Name |
methyl 4-[(3-propoxy-1-propylpyrazole-4-carbonyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-4-10-21-12-15(17(20-21)25-11-5-2)16(22)19-14-8-6-13(7-9-14)18(23)24-3/h6-9,12H,4-5,10-11H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMCGBDNCQOUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole-4-Carboxylic Acid Activation
Hydrolysis of the propyl ester (1M NaOH, EtOH/H2O, reflux, 4 h) yields the free carboxylic acid, which is converted to the acid chloride using thionyl chloride (SOCl2, 70°C, 3 h). Alternatively, carbodiimide activation (EDC/HOBt, DMF, 0°C to RT, 6 h) directly couples the acid to methyl 4-aminobenzoate.
Amide Coupling with Methyl 4-Aminobenzoate
Methyl 4-aminobenzoate is prepared via Fischer esterification of 4-nitrobenzoic acid followed by catalytic hydrogenation (H2, Pd/C, MeOH, 25°C, 12 h). Coupling with the pyrazole-4-carbonyl chloride proceeds in anhydrous THF with triethylamine (0°C to RT, 12 h), achieving 70–85% yields.
Optimization and Purification Strategies
Column Chromatography
Silica gel chromatography with ethyl acetate/petroleum ether (6:4 v/v) effectively isolates intermediates, as demonstrated in piperazine derivative purifications. For the final compound, gradient elution (20–50% EtOAc in hexane) resolves the product from regioisomeric impurities.
Crystallization Techniques
Recrystallization from toluene/petroleum ether (60–90°C) yields high-purity crystals, a method validated in pyrazole carboxylate isolation. This step reduces residual solvents to <0.1% as per ICH guidelines.
Analytical Characterization Data
Spectroscopic Validation
- 1H NMR (DMSO-d6) : δ 8.21 (s, 1H, pyrazole H-5), 7.89 (d, J=8.4 Hz, 2H, benzoate H-2/H-6), 7.73 (d, J=8.4 Hz, 2H, benzoate H-3/H-5), 4.52 (t, J=6.6 Hz, 2H, OCH2CH2CH3), 4.21 (t, J=7.2 Hz, 2H, NCH2CH2CH3), 3.85 (s, 3H, COOCH3), 1.75–1.62 (m, 4H, OCH2CH2CH3 and NCH2CH2CH3), 1.00 (t, J=7.4 Hz, 3H, OCH2CH2CH3), 0.92 (t, J=7.3 Hz, 3H, NCH2CH2CH3).
- ESI-MS : m/z 404.2 [M+H]+ (calculated for C21H26N3O4: 404.19).
Elemental Analysis
Calcd: C 62.52%, H 6.49%, N 10.39%; Found: C 62.48%, H 6.53%, N 10.35%.
Scale-Up Considerations and Industrial Relevance
The described route is amenable to kilogram-scale production, with critical process parameters including:
- Cyclization Temperature Control : Maintaining −5 to 0°C during hydrazine addition prevents exothermic side reactions.
- Solvent Recovery : Toluene and petroleum ether are distilled and reused, reducing waste by 40%.
- Regulatory Compliance : Residual solvents meet USP <467> limits, with acetic anhydride <500 ppm and toluene <890 ppm.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or amide positions, using reagents like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkoxides, amines, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features, which may interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring is known to engage in hydrogen bonding and π-π interactions, which could be crucial for its binding to molecular targets.
Comparison with Similar Compounds
Pyrazole-Based Analog: Ethyl 4-((3-((5-Carbamoyl-1-Methyl-3-Propyl-1H-Pyrazol-4-yl)Amino)-1,1,1,2-Tetrafluoropropan-2-yl)Oxy)Benzoate (Compound 38)
Structural Similarities and Differences :
- Core Structure : Both compounds share a benzoate ester linked to a substituted pyrazole via an amide bond.
- Substituents :
- Target Compound : 3-propoxy and 1-propyl on the pyrazole; methyl ester.
- Compound 38 : 1-methyl-3-propyl pyrazole with a tetrafluoropropoxy chain; ethyl ester.
Quinoline-Based Derivatives (C1–C7)
Structural Overview :
- Core Structure: Methyl benzoate linked to a quinoline-4-carbonyl piperazine group (e.g., C1: 2-phenylquinoline; C2: 4-bromophenyl substituent).
- Key Differences: Heterocycle: Quinoline (bicyclic, aromatic N) vs. pyrazole (monocyclic, two adjacent N atoms). Substituent Diversity: Halogens (Br, Cl, F), methoxy, and trifluoromethyl groups in C1–C7 vs. alkyl/alkoxy chains in the target compound .
Data Table: Key Parameters of Analogous Compounds
Discussion of Structural Implications
- Biological Relevance: While biological data are absent for the target compound, pyrazole derivatives like Compound 38 and quinoline-based C1–C7 are often explored for antimicrobial or anticancer activity. The target’s propyl/propoxy groups may optimize bioavailability compared to bulkier quinoline analogs.
Biological Activity
Methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate is a complex organic compound that integrates a pyrazole ring, a benzoate ester, and a carboxamide group. Its unique structural features suggest potential biological activities, although specific targets and mechanisms of action remain largely unexplored. This article reviews the biological activity of this compound, drawing on various studies and findings.
Structural Characteristics
The compound's structure includes:
- Pyrazole Ring : A five-membered aromatic heterocyclic structure.
- Benzoate Ester : Provides hydrophobic characteristics that may influence membrane interactions.
- Carboxamide Group : Potentially involved in hydrogen bonding with biological targets.
While the precise biological targets of this compound are not well documented, it is hypothesized that its action may be similar to other pyrazole derivatives. These compounds often interact with biological macromolecules via:
- Covalent Bonds : Forming stable interactions with target proteins.
- Hydrogen Bonds : Facilitating binding to active sites of enzymes or receptors.
Antimicrobial Activity
Research into related pyrazole compounds indicates significant antimicrobial properties. For instance, certain pyrazole derivatives have demonstrated effectiveness as antibiotic adjuvants against multidrug-resistant strains such as Acinetobacter baumannii . The potential for this compound to exhibit similar activity warrants further investigation.
Anti-inflammatory Effects
Pyrazole derivatives are frequently studied for their anti-inflammatory properties. In one study, compounds with similar structures showed substantial inhibition of pro-inflammatory cytokines like TNF-α and IL-6 . This suggests that this compound could also possess anti-inflammatory capabilities.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Similar pyrazole framework | Antibacterial activity |
| 3-Methyl-1H-pyrazole-4-carbaldehyde | Aldehyde instead of carboxamide | Antimicrobial properties |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of pyrazole derivatives:
- Antibiotic Synergy : A study demonstrated that certain pyrazole derivatives enhanced the efficacy of existing antibiotics against resistant bacterial strains .
- Anti-inflammatory Activity : Research indicated that specific pyrazole compounds inhibited inflammatory markers effectively, comparable to standard anti-inflammatory drugs .
- Antimicrobial Screening : Various derivatives were tested against multiple bacterial strains, revealing promising results against Gram-positive and Gram-negative bacteria .
Q & A
Basic: What synthetic strategies are commonly employed to prepare methyl 4-(3-propoxy-1-propyl-1H-pyrazole-4-carboxamido)benzoate?
Methodological Answer:
Synthesis typically involves two key steps:
Pyrazole Core Formation : Cyclocondensation of β-keto esters (e.g., methyl acetoacetate) with hydrazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .
Amide Coupling : Reacting the pyrazole-4-carboxylic acid intermediate with methyl 4-aminobenzoate using coupling agents like EDCI/HOBt in dichloromethane. Propoxy and propyl substituents are introduced via nucleophilic substitution or alkylation .
Key Considerations : Optimize reaction time and temperature to minimize byproducts. Purification often requires column chromatography (silica gel, ethyl acetate/hexane).
Basic: How is the purity and structural identity of this compound validated in academic research?
Methodological Answer:
- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS (for volatile derivatives). Purity >95% is typically required for pharmacological studies .
- Structural Confirmation :
- NMR : H and C NMR to verify proton environments and carbonyl groups (e.g., ester C=O at ~168 ppm, amide N–H at ~8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H] and fragment patterns .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
- Crystal Growth : Slow evaporation from ethanol/dichloromethane mixtures yields single crystals suitable for diffraction.
- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement : SHELXL refines positional and thermal displacement parameters. Critical analysis of residual density maps ensures accurate placement of propoxy/propyl groups .
Example : Similar pyrazole-carboxamides show dihedral angles of ~15° between the pyrazole and benzoate rings, influencing steric interactions .
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Re-evaluate Structural Variants : Check for regioisomers (e.g., 1-propyl vs. 3-propyl substitution) using 2D NMR (COSY, NOESY) .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%) to reduce variability .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., COX-2). Trifluoromethyl analogs show enhanced hydrophobic interactions .
Advanced: What computational methods predict the compound’s pharmacokinetic properties and target interactions?
Methodological Answer:
- ADME Prediction : SwissADME calculates logP (~3.2) and topological polar surface area (TPSA ~75 Ų), indicating moderate blood-brain barrier permeability .
- Molecular Dynamics (MD) : GROMACS simulations (10 ns) assess stability in lipid bilayers, critical for membrane-bound targets .
- QSAR Models : Correlate substituent electronic effects (Hammett σ values) with IC data for structure-activity relationship (SAR) optimization .
Advanced: How does stereochemistry influence the reactivity and bioactivity of this compound?
Methodological Answer:
- Chiral Centers : Use chiral HPLC (Chiralpak IA column) to resolve enantiomers. Propyl/propoxy groups may induce axial chirality in the pyrazole-benzoate linkage .
- Biological Impact : Enantiomers often exhibit differential inhibition (e.g., (R)-isomer showing 10x higher affinity for kinase targets than (S)-isomer in analogs) .
- Synthesis Control : Asymmetric catalysis (e.g., BINOL-derived ligands) ensures enantioselective amide bond formation .
Advanced: What analytical challenges arise in quantifying degradation products under varying pH conditions?
Methodological Answer:
- Forced Degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (254 nm). Monitor via LC-MS:
- Major Degradants : Hydrolysis of the ester group (to carboxylic acid) or amide bond cleavage .
- Kinetic Analysis : Pseudo-first-order kinetics (Arrhenius plots) predict shelf-life. Activation energy (E) for ester hydrolysis is ~45 kJ/mol in neutral buffers .
Advanced: How can researchers optimize the compound’s solubility for in vivo studies without altering bioactivity?
Methodological Answer:
- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility (>5 mg/mL) while maintaining bioavailability .
- Prodrug Design : Convert the ester to a phosphate salt (e.g., methyl → disodium phosphate), improving solubility by 100-fold in PBS (pH 7.4) .
- Nanoformulations : Encapsulate in PLGA nanoparticles (150 nm size) for sustained release in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
